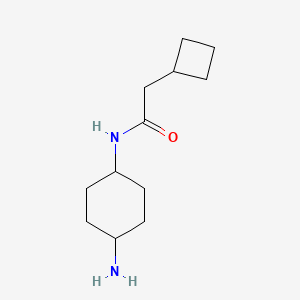
N-(4-aminocyclohexyl)-2-cyclobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminocyclohexyl)-2-cyclobutylacetamide (ACHC) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclic analog of gabapentin, which is a medication used to treat epilepsy and neuropathic pain. ACHC has been found to possess anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is not fully understood, but it is believed to act on the alpha-2-delta subunit of voltage-gated calcium channels. This results in a reduction in the release of neurotransmitters, which can help to prevent seizures and reduce pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has inhibitory effects. It has also been shown to reduce the levels of glutamate, which is a neurotransmitter that has excitatory effects. These effects could help to prevent seizures and reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-aminocyclohexyl)-2-cyclobutylacetamide is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. It has also been found to have low toxicity, which means that it is unlikely to cause harm to experimental animals. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-aminocyclohexyl)-2-cyclobutylacetamide. One possibility is to investigate its potential as a treatment for other neurological disorders, such as anxiety and depression. Another direction is to explore its potential as a treatment for chronic pain, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of this compound, which could help to identify new targets for drug development.
Synthesemethoden
The synthesis of N-(4-aminocyclohexyl)-2-cyclobutylacetamide involves the reaction of cyclobutanone with cyclohexylamine, followed by the addition of acetic anhydride. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield this compound. The synthesis of this compound is a relatively simple process, which makes it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)-2-cyclobutylacetamide has been the subject of numerous scientific studies, which have investigated its potential applications in the treatment of various neurological disorders. In particular, this compound has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy. It has also been shown to have analgesic effects, which could make it useful in the management of chronic pain.
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)-2-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-10-4-6-11(7-5-10)14-12(15)8-9-2-1-3-9/h9-11H,1-8,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAFJLSSTYSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)NC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)


![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)
![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)

